molecular formula C16H24N4O3 B215082 2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

Numéro de catalogue B215082
Poids moléculaire: 320.39 g/mol
Clé InChI: WCOWISBFHIDBNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as MPEP and has been widely studied for its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

MPEP acts as a negative allosteric modulator of mGluR5, which inhibits the downstream signaling pathway and reduces the excitatory synaptic transmission. This leads to the normalization of the synaptic plasticity and cognitive function, which are impaired in various neurological disorders.
Biochemical and Physiological Effects
MPEP has been shown to improve the cognitive function and motor coordination in animal models of neurological disorders such as Parkinson's disease and Huntington's disease. It also reduces the hyperactivity and anxiety-like behavior in animal models of Fragile X syndrome. MPEP has a good safety profile and does not cause any significant adverse effects at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

MPEP is a highly selective antagonist of mGluR5, which makes it an ideal tool for studying the role of this receptor in various neurological disorders. It has been widely used in in vitro and in vivo experiments to investigate the molecular mechanisms underlying the pathogenesis of these disorders. However, MPEP has limited solubility in aqueous solutions, which can pose a challenge in some experimental settings.

Orientations Futures

MPEP has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Further research is needed to determine its safety and efficacy in clinical trials. Additionally, new analogs of MPEP with improved pharmacokinetic and pharmacodynamic properties are being developed to enhance its therapeutic potential. Finally, the role of mGluR5 in other neurological disorders such as Alzheimer's disease and schizophrenia is still not fully understood, and further research is needed to investigate the potential of MPEP in these disorders.
Conclusion
In conclusion, MPEP is a promising compound with potential therapeutic applications in various neurological disorders. It acts as a selective antagonist of mGluR5 and has been shown to improve cognitive function and motor coordination in animal models of these disorders. Further research is needed to determine its safety and efficacy in clinical trials and to investigate its potential in other neurological disorders.

Méthodes De Synthèse

MPEP can be synthesized using a multi-step process involving the reaction of 2-chloroethanol with 4-(3-pyridyl)-1-piperazinecarboxylic acid, followed by the reaction with morpholine-4-carbonyl chloride. The final product is then purified using column chromatography to obtain MPEP in high purity.

Applications De Recherche Scientifique

MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Huntington's disease, and Fragile X syndrome. It acts as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and cognitive function.

Propriétés

Nom du produit

2-{4-[3-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol

Formule moléculaire

C16H24N4O3

Poids moléculaire

320.39 g/mol

Nom IUPAC

[2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H24N4O3/c21-11-8-18-4-6-19(7-5-18)15-14(2-1-3-17-15)16(22)20-9-12-23-13-10-20/h1-3,21H,4-13H2

Clé InChI

WCOWISBFHIDBNX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)N3CCOCC3

SMILES canonique

C1CN(CCN1CCO)C2=C(C=CC=N2)C(=O)N3CCOCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.